molecular formula C16H17ClN2O2 B14164102 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide CAS No. 899368-05-9

3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14164102
CAS No.: 899368-05-9
M. Wt: 304.77 g/mol
InChI Key: JTKLKCJLOPRQRL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the Alkyne Group: The alkyne group can be introduced through a coupling reaction, such as the Sonogashira coupling, using palladium catalysts.

    Formation of the Carboxamide Group: This can be done through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or other oxidized products.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the conditions used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide would need to be determined through experimental studies.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic effects. They may be evaluated for their ability to interact with specific biological targets, such as receptors or enzymes, to treat various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the alkyne and methylpentyl groups.

    N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the chlorophenyl group.

    3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole: Lacks the carboxamide group.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its combination of functional groups, which may confer unique chemical and biological properties

Properties

CAS No.

899368-05-9

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H17ClN2O2/c1-4-16(3,5-2)18-15(20)14-10-13(19-21-14)11-6-8-12(17)9-7-11/h1,6-9,14H,5,10H2,2-3H3,(H,18,20)

InChI Key

JTKLKCJLOPRQRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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